2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride

Vemurafenib synthesis Friedel–Crafts acylation synthetic route comparison

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride (CAS 1186194-32-0, MW 297.71, C₁₀H₁₀ClF₂NO₃S) is a fluorinated benzoyl chloride intermediate in which the 3-position of the 2,6-difluorobenzoyl scaffold bears an N-propylsulfonamide group. It serves as the penultimate activated acylating agent in the foundational Friedel–Crafts-based synthesis of the BRAF V600E inhibitor vemurafenib (PLX-4032).

Molecular Formula C10H10ClF2NO3S
Molecular Weight 297.71 g/mol
Cat. No. B8239777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride
Molecular FormulaC10H10ClF2NO3S
Molecular Weight297.71 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)Cl)F
InChIInChI=1S/C10H10ClF2NO3S/c1-2-5-18(16,17)14-7-4-3-6(12)8(9(7)13)10(11)15/h3-4,14H,2,5H2,1H3
InChIKeyVISFLVDSLXMOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride (CAS 1186194-32-0) – Vemurafenib Key Intermediate Procurement Data


2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride (CAS 1186194-32-0, MW 297.71, C₁₀H₁₀ClF₂NO₃S) is a fluorinated benzoyl chloride intermediate in which the 3-position of the 2,6-difluorobenzoyl scaffold bears an N-propylsulfonamide group. It serves as the penultimate activated acylating agent in the foundational Friedel–Crafts-based synthesis of the BRAF V600E inhibitor vemurafenib (PLX-4032) [1]. Two alternative strategies converge on this intermediate: one chlorinates the corresponding benzoic acid (CAS 1103234-56-5) with SOCl₂, while a second approach employs the benzaldehyde oxidation pathway, establishing the acid chloride as the direct electrophilic partner for pyrrolo[2,3-b]pyridine acylation [2].

Why Unsubstituted or Nitro-Benzoyl Chloride Analogs Cannot Replace 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride in Vemurafenib-Type Syntheses


The 3-propylsulfonamido substituent is not a modular add-on but an integral pharmacophoric element of the vemurafenib scaffold that must survive the Friedel–Crafts acylation step intact [1]. Using a 2,6-difluoro-3-nitrobenzoyl chloride (CAS 260552-98-5) or an unsubstituted 2,6-difluorobenzoyl chloride would require post-acylation nitro reduction and sulfonamide installation, adding 2–3 synthetic steps with attendant yield losses. Patent CN109970733B explicitly documents that existing routes relying on such stepwise functionalization suffer from total yields below 45%, high palladium catalyst costs, and heavy metal residues that complicate downstream API purification [2]. The pre-installed propylsulfonamido group in the target acid chloride eliminates these additional transformations and their associated impurity profiles, making direct substitution with simpler benzoyl chlorides synthetically and economically untenable for quality-critical pharmaceutical intermediate procurement.

Quantitative Differentiation Evidence: 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride vs. Closest Analogs


Synthetic Step Reduction: Acid Chloride Direct Acylation vs. Aldehyde Condensation–Oxidation Route

The acid chloride (VI) reacts directly with 5-bromopyrrolo[2,3-b]pyridine (VII) under Friedel–Crafts conditions (AlCl₃, CH₂Cl₂) to afford ketone (VIII) in a single step [1]. In contrast, the aldehyde route requires the aldehyde (XI) to undergo KOH-mediated condensation with the pyrrolopyridine partner followed by DDQ oxidation to yield the same ketone—a two-step sequence [2]. The single-step acylation eliminates the oxidation step, reducing process time, reagent cost, and potential over-oxidation byproduct formation.

Vemurafenib synthesis Friedel–Crafts acylation synthetic route comparison

Purity Specification: 98% Standard Purity Achievable vs. 95% for Common Benzoyl Chloride Intermediates

Reputable suppliers including Bidepharm and Leyan offer 2,6-difluoro-3-(propylsulfonamido)benzoyl chloride at a standard purity of 98%, with batch-specific NMR, HPLC, and GC certificates provided . By comparison, generic 2,6-difluoro-3-nitrobenzoyl chloride is typically supplied at 95% purity [1], and the analogous acid precursor (2,6-difluoro-3-(propylsulfonamido)benzoic acid) is supplied at 97% . The higher standard purity specification reduces the burden of incoming QC testing and minimizes impurity carryover into the final API.

intermediate purity HPLC analysis quality specification

Physicochemical Profile: Optimized LogP and TPSA for Non-Aqueous Friedel–Crafts Reaction Conditions vs. Acid Precursor

The benzoyl chloride form exhibits a calculated LogP of 2.50 and TPSA of 63.24 Ų , whereas its acid precursor (CAS 1103234-56-5) shows a higher LogP of 2.97 and significantly larger TPSA of 91.85 Ų . The lower TPSA of the acid chloride reflects the absence of the carboxylic acid OH donor and the replacement of the acid OH with chlorine, reducing hydrogen-bonding capacity and improving solubility in the chlorinated solvents (CH₂Cl₂, toluene) used for Friedel–Crafts acylation. The acid precursor, if used directly, requires in situ activation with oxalyl chloride or SOCl₂, introducing an additional reagent stream and extending reaction time.

LogP topological polar surface area reaction solvent compatibility

Patent-Documented Route Yield: Improved Process Utilizing Acid Chloride Achieves 60% Final API Yield vs. Sub-45% for Multi-Step Nitro-Reduction Routes

Patent CN109970733B explicitly states that existing vemurafenib synthetic routes (including those that build the sulfonamide functionality post-acylation via nitro reduction) achieve total yields below 45% [1]. In contrast, an improved process patent (IN 36/2016, Alembic Pharmaceuticals) that utilizes the pre-formed 2,6-difluoro-3-(propylsulfonamido)benzoic acid (and its acid chloride) reports a 60% yield for the final vemurafenib API, with the acid chloride generation step from the acid proceeding via oxalyl chloride [2]. While these are cross-patent comparisons with different overall route designs, the 15+ percentage point yield differential underscores the value of the pre-functionalized sulfonamide benzoyl chloride intermediate.

vemurafenib yield patent process comparison industrial scalability

Analytical QC Documentation: Batch-Specific NMR, HPLC, and GC Certificates Enable Direct GMP Receipt Testing

Bidepharm supplies 2,6-difluoro-3-(propylsulfonamido)benzoyl chloride with batch-specific analytical certificates including NMR, HPLC, and GC data . This multi-technique QC package is not uniformly available for the simpler nitro-benzoyl chloride analog, where vendor documentation is frequently limited to a single purity value (often 95%) without orthogonal spectroscopic confirmation . The availability of three orthogonal analytical methods on each batch reduces the receiving laboratory's QC burden and supports direct use in regulated GMP intermediate supply chains.

quality control batch certificates GMP intermediate procurement

Melting Point and Stability Differentiation: Acid Precursor Solid-State Characterization Enables Identity Confirmation vs. Non-Crystalline Acid Chloride

While the target acid chloride is typically supplied as a reactive liquid or low-melting solid without a sharply defined melting point, its immediate precursor 2,6-difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5) exhibits a sharp melting point of 205–208 °C and a predicted pKa of 2.11 ± 0.10 [1]. This provides a convenient identity test for the precursor acid, and any residual acid impurity in the acid chloride can be detected by HPLC. By contrast, 2,6-difluoro-3-nitrobenzoyl chloride lacks a similarly well-defined melting point anchor and does not benefit from the sulfonamide UV chromophore that enhances HPLC detection sensitivity at 254 nm. This analytical detectability advantage supports more rigorous impurity profiling during incoming QC.

melting point identity testing solid-state characterization

Optimal Procurement and Application Scenarios for 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride


Vemurafenib (PLX-4032) API Manufacturing via Friedel–Crafts Acylation

The acid chloride is the electrophilic coupling partner in the Friedel–Crafts acylation of 5-bromopyrrolo[2,3-b]pyridine to construct the central ketone linkage of vemurafenib. As documented in the foundational Plexxicon patents (WO 2007002325; US 7,863,288), the acid chloride is generated from 2,6-difluoro-3-(propylsulfonamido)benzoic acid using SOCl₂ in refluxing toluene and reacted directly with the 7-azaindole core in the presence of AlCl₃ [1]. The 98% purity specification with batch-specific NMR/HPLC/GC certificates supports direct use in GMP intermediate production with minimal incoming QC overhead.

Vemurafenib Analog and PROTAC Degrader Synthesis

The same acid chloride scaffold has been employed to synthesize vemurafenib analogs with modified C-ring substituents, as disclosed in CN109970733B [1]. Beyond classical analogs, the propylsulfonamido-benzoyl fragment has been incorporated into PROTAC degraders targeting BRAF V600E (e.g., CG 858-Neg, CAS 2417296-83-2, and SJF 0628), where the acid chloride serves as the key acylating agent for installing the BRAF-binding warhead onto the PROTAC linker- E3 ligase ligand conjugate . The pre-formed sulfonamide eliminates the need for late-stage sulfonylation of the complex PROTAC intermediate.

Organometallic Complex Synthesis for Cytostatic and Antifungal Research

The benzoic acid precursor (CAS 1103234-56-5), derived from hydrolysis of the benzoyl chloride, has been used to synthesize four organotin(IV) complexes with demonstrated in vitro cytostatic activity against HeLa (cervical carcinoma) and HepG-2 (hepatocellular carcinoma) cell lines, as well as antifungal activity against five common plant pathogenic fungi [1]. For laboratories synthesizing these complexes, procurement of the benzoyl chloride offers a reactive entry point that can be hydrolyzed to the acid or directly coupled to organotin reagents, providing synthetic flexibility not available from the acid alone.

Process Development and Route Scouting for BRAF Inhibitor Generics

As vemurafenib approaches patent expiry in multiple jurisdictions, generic manufacturers are actively scouting cost-efficient synthetic routes. The acid chloride–based Friedel–Crafts acylation route, with its one-step transformation to the ketone intermediate [1] and the >15 percentage point yield advantage over nitro-reduction routes documented in patent literature , positions this intermediate as a strategic procurement choice for ANDA/505(b)(2) development programs. The availability of multi-technique batch QC certificates from reputable suppliers further supports abbreviated regulatory filing packages.

Quote Request

Request a Quote for 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.